molecular formula C18H17ClO3S B14087303 5-(4-Chlorophenyl)-2-(methanesulfinyl)-1-phenylpentane-1,5-dione CAS No. 100749-28-8

5-(4-Chlorophenyl)-2-(methanesulfinyl)-1-phenylpentane-1,5-dione

Cat. No.: B14087303
CAS No.: 100749-28-8
M. Wt: 348.8 g/mol
InChI Key: WATZYHPGRYEDOF-UHFFFAOYSA-N
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Description

1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- is a complex organic compound characterized by its unique structural features This compound contains a pentanedione backbone with a chlorophenyl group at the 5-position, a methylsulfinyl group at the 2-position, and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pentanedione Backbone: This can be achieved through the Claisen condensation of appropriate ester precursors.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.

    Addition of the Methylsulfinyl Group: This can be done via sulfoxidation reactions, where a methylthio group is oxidized to a methylsulfinyl group using oxidizing agents like hydrogen peroxide.

    Attachment of the Phenyl Group: This step may involve a Grignard reaction or other organometallic coupling reactions to introduce the phenyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The carbonyl groups in the pentanedione backbone can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of diols from the reduction of carbonyl groups.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the methylsulfinyl group can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanedione, 3-(4-chlorophenyl)-1,3,5-triphenyl-: Similar structure but with different substituents, leading to distinct chemical properties.

    1,5-Pentanedione, 2-(4-chlorophenyl)-1-phenyl-: Lacks the methylsulfinyl group, resulting in different reactivity and applications.

Uniqueness

1,5-Pentanedione, 5-(4-chlorophenyl)-2-(methylsulfinyl)-1-phenyl- is unique due to the presence of the methylsulfinyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

100749-28-8

Molecular Formula

C18H17ClO3S

Molecular Weight

348.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methylsulfinyl-1-phenylpentane-1,5-dione

InChI

InChI=1S/C18H17ClO3S/c1-23(22)17(18(21)14-5-3-2-4-6-14)12-11-16(20)13-7-9-15(19)10-8-13/h2-10,17H,11-12H2,1H3

InChI Key

WATZYHPGRYEDOF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C(CCC(=O)C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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